molecular formula C10H18O2 B2866313 (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid CAS No. 56933-45-0

(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid

Cat. No.: B2866313
CAS No.: 56933-45-0
M. Wt: 170.25 g/mol
InChI Key: GEZQGBWIXDEHRJ-JGVFFNPUSA-N
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Description

(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is a chiral cyclohexane derivative with three methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective cyclopropanation of suitable precursors, followed by ring-opening reactions to introduce the carboxylic acid group. For example, the use of diazo compounds and carbene intermediates in the presence of catalysts can facilitate the formation of the cyclohexane ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and enantiomeric purity. This may include the use of chiral catalysts and specific reaction temperatures and pressures to control the stereochemistry of the product .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound also plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid involves the oxidation of a suitable starting material to form the desired carboxylic acid.", "Starting Materials": [ "3,3,5-Trimethylcyclohexanone", "Sodium hypochlorite", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Oxidation of 3,3,5-Trimethylcyclohexanone with sodium hypochlorite and sodium hydroxide to form the corresponding carboxylic acid intermediate.", "Step 2: Acidification of the reaction mixture with acetic acid to protonate the carboxylic acid intermediate and form the desired (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid.", "Step 3: Isolation and purification of the product by filtration, washing, and recrystallization." ] }

CAS No.

56933-45-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,5S)-3,3,5-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-7-4-8(9(11)12)6-10(2,3)5-7/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8+/m0/s1

InChI Key

GEZQGBWIXDEHRJ-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)C(=O)O

SMILES

CC1CC(CC(C1)(C)C)C(=O)O

Canonical SMILES

CC1CC(CC(C1)(C)C)C(=O)O

solubility

not available

Origin of Product

United States

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